Cas no 2111071-79-3 (ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate)
ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate
- 2111071-79-3
- EN300-786398
-
- Inchi: 1S/C10H11N3O2S/c1-3-15-10(14)9-8(11-13-12-9)7-4-6(2)5-16-7/h4-5H,3H2,1-2H3,(H,11,12,13)
- InChI Key: HOWXVWYQSGQGQB-UHFFFAOYSA-N
- SMILES: S1C=C(C)C=C1C1C(C(=O)OCC)=NNN=1
Computed Properties
- Exact Mass: 237.05719778g/mol
- Monoisotopic Mass: 237.05719778g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 96.1Ų
ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-786398-1.0g |
ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2111071-79-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-28444673-0.05g |
ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2111071-79-3 | 95% | 0.05g |
$1104.0 | 2024-05-22 | |
| Enamine | EN300-28444673-0.1g |
ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2111071-79-3 | 95% | 0.1g |
$1157.0 | 2024-05-22 | |
| Enamine | EN300-28444673-0.25g |
ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2111071-79-3 | 95% | 0.25g |
$1209.0 | 2024-05-22 | |
| Enamine | EN300-28444673-0.5g |
ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2111071-79-3 | 95% | 0.5g |
$1262.0 | 2024-05-22 | |
| Enamine | EN300-28444673-1.0g |
ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2111071-79-3 | 95% | 1.0g |
$1315.0 | 2024-05-22 | |
| Enamine | EN300-28444673-2.5g |
ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2111071-79-3 | 95% | 2.5g |
$2576.0 | 2024-05-22 | |
| Enamine | EN300-28444673-5.0g |
ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2111071-79-3 | 95% | 5.0g |
$3812.0 | 2024-05-22 | |
| Enamine | EN300-28444673-10.0g |
ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2111071-79-3 | 95% | 10.0g |
$5652.0 | 2024-05-22 |
ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate
Research Brief on Ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate (CAS: 2111071-79-3)
Ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate (CAS: 2111071-79-3) is a novel heterocyclic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, featuring a 1,2,3-triazole core linked to a methylthiophene moiety, exhibits promising pharmacological properties, particularly in the context of drug discovery and development. Recent studies have explored its potential as a scaffold for designing new therapeutic agents, with a focus on its synthetic accessibility, structural versatility, and biological activity.
The synthesis of ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a cornerstone of click chemistry. This method allows for efficient and regioselective formation of the 1,2,3-triazole ring, enabling the incorporation of diverse substituents for structure-activity relationship (SAR) studies. Recent advancements in synthetic methodologies have further optimized the yield and purity of this compound, making it a valuable intermediate for medicinal chemistry applications.
In terms of biological activity, ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate has demonstrated notable inhibitory effects against a range of enzymatic targets. Preliminary studies indicate its potential as a modulator of kinases and other signaling proteins involved in inflammatory and oncogenic pathways. For instance, in vitro assays have shown that derivatives of this compound exhibit selective inhibition of protein kinases such as EGFR and VEGFR, which are critical targets in cancer therapy. These findings underscore the compound's relevance in the development of targeted therapies.
Moreover, the compound's unique structural features, including the presence of a thiophene ring and a carboxylate ester group, contribute to its favorable pharmacokinetic properties. Recent pharmacokinetic studies have highlighted its moderate solubility and metabolic stability, which are essential for oral bioavailability. Computational modeling and molecular docking studies have further elucidated its binding interactions with target proteins, providing insights for the rational design of more potent analogs.
Despite these promising findings, challenges remain in the clinical translation of ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate and its derivatives. Issues such as off-target effects, toxicity profiles, and formulation stability need to be addressed through comprehensive preclinical studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to advance this compound through the drug development pipeline.
In conclusion, ethyl 5-(4-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylate represents a compelling candidate for further investigation in chemical biology and drug discovery. Its synthetic versatility, biological activity, and pharmacokinetic properties make it a valuable tool for exploring new therapeutic avenues. Future research should focus on optimizing its pharmacological profile and evaluating its efficacy in relevant disease models, paving the way for potential clinical applications.
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